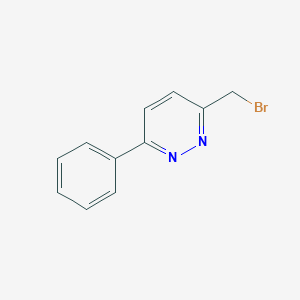

3-(Bromomethyl)-6-phenylpyridazine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H9BrN2 |

|---|---|

Molecular Weight |

249.11 g/mol |

IUPAC Name |

3-(bromomethyl)-6-phenylpyridazine |

InChI |

InChI=1S/C11H9BrN2/c12-8-10-6-7-11(14-13-10)9-4-2-1-3-5-9/h1-7H,8H2 |

InChI Key |

OEVNGVJNXOHGNE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(C=C2)CBr |

Origin of Product |

United States |

Synthetic Methodologies for 3 Bromomethyl 6 Phenylpyridazine

Historical Context of Pyridazine (B1198779) Core Synthesis

The journey into pyridazine chemistry began in the late 19th century. In a landmark investigation related to the Fischer indole (B1671886) synthesis, the renowned chemist Emil Fischer was the first to prepare a substituted pyridazine by condensing phenylhydrazine (B124118) with levulinic acid. wikipedia.org The term "pyridazine" itself was coined by Knorr in 1885. liberty.edu However, it was a year after this naming that Fischer successfully synthesized the first substituted pyridazines. liberty.edu

The parent pyridazine heterocycle, without any substituents, was initially prepared through a multi-step process involving the oxidation of benzocinnoline to pyridazinetetracarboxylic acid, followed by decarboxylation. wikipedia.org A more efficient route, which became standard, starts from maleic hydrazide. wikipedia.org For many years after its discovery, the development of pyridazine applications was slow, partly because the first naturally occurring pyridazine was not discovered until 1971. liberty.edu

General Synthetic Routes to Phenylpyridazine Derivatives

The most fundamental and enduring method for creating the pyridazine ring involves the condensation of a 1,4-dicarbonyl compound, such as a 1,4-diketone or a 4-ketoacid, with hydrazine (B178648) (H₂NNH₂). wikipedia.orgchemtube3d.com This reaction proceeds through the formation of a dihydropyridazine (B8628806) intermediate, which is subsequently oxidized to the aromatic pyridazine. chemtube3d.com To synthesize a 6-phenylpyridazine derivative, this classical approach would utilize a 1-phenyl-1,4-dicarbonyl compound as the starting material.

Modern organic synthesis has expanded the toolbox for creating substituted pyridazines. For instance, methods have been developed for the synthesis of 3,6-diarylpyridazines from simple and commercially available 1,3-dicarbonyl compounds and methyl ketones. organic-chemistry.org Another innovative approach involves a copper-promoted 6-endo-trig cyclization of β,γ-unsaturated hydrazones, which can be efficiently converted to pyridazines. organic-chemistry.org These newer methods offer high functional group tolerance and regioselectivity, providing versatile pathways to variously substituted pyridazine cores, including those bearing a phenyl group. organic-chemistry.org

Specific Approaches for the Synthesis of 3-(Bromomethyl)-6-phenylpyridazine

The synthesis of the target compound can be achieved through two primary strategic approaches: late-stage functionalization of a pre-formed phenylpyridazine ring or a strategy where the ring is constructed with the necessary substituents or their precursors already incorporated.

This strategy involves the synthesis of a suitable precursor, 3-methyl-6-phenylpyridazine (B3328062), followed by a selective halogenation reaction to install the bromo substituent on the methyl group.

The most direct and widely used method for converting a methyl group adjacent to an aromatic ring (a benzylic position) into a bromomethyl group is through a radical bromination reaction using N-bromosuccinimide (NBS). masterorganicchemistry.com The methyl group at the 3-position of the 6-phenylpyridazine ring is analogous to a benzylic position and is thus susceptible to this transformation, known as the Wohl-Ziegler reaction. masterorganicchemistry.com

NBS is favored over molecular bromine (Br₂) for this purpose because it provides a low, constant concentration of Br₂, which minimizes competitive electrophilic addition reactions to the aromatic ring. masterorganicchemistry.com The reaction is typically initiated by light or a radical initiator, such as azobisisobutyronitrile (AIBN), and is carried out in a non-polar solvent like carbon tetrachloride (CCl₄). The mechanism involves the homolytic cleavage of the initiator to form radicals, which then abstract a hydrogen atom from the methyl group of 3-methyl-6-phenylpyridazine. The resulting pyridazinyl-methyl radical reacts with NBS (or the Br₂ it generates) to form the final product, this compound, and a succinimidyl radical, which continues the chain reaction.

| Parameter | Condition | Purpose |

| Reagent | N-Bromosuccinimide (NBS) | Provides a selective source of bromine radicals. masterorganicchemistry.comorganic-chemistry.org |

| Precursor | 3-Methyl-6-phenylpyridazine | Substrate with a reactive methyl group. |

| Initiator | AIBN or Benzoyl Peroxide | Initiates the radical chain reaction. vulcanchem.com |

| Solvent | Carbon Tetrachloride (CCl₄) | Inert solvent that facilitates radical reactions. vulcanchem.com |

| Conditions | Reflux or Light Irradiation | Provides energy to initiate and sustain the reaction. |

Table 1: Typical Reaction Conditions for Wohl-Ziegler Bromination

This method is highly effective, with reported yields often in the range of 60-75%, depending on the precise reaction conditions. vulcanchem.com

This approach involves constructing the pyridazine ring from acyclic precursors that already contain the phenyl group and a functional group that is either a bromomethyl group or can be easily converted to one.

The classical Paal-Knorr type synthesis can be adapted for this purpose. One could theoretically use a 1-phenyl-4-bromo-1,4-dicarbonyl compound and react it with hydrazine. However, the stability and synthesis of such a precursor can be challenging.

More contemporary methods offer greater flexibility and control. A powerful strategy is the inverse-electron-demand Diels-Alder (iEDDA) reaction. uzh.chorganic-chemistry.org In this approach, an electron-deficient diene (like a substituted 1,2,4,5-tetrazine) reacts with an electron-rich dienophile (like an enol ether) to form the pyridazine ring after the extrusion of a small molecule, typically nitrogen gas. uzh.chorganic-chemistry.org

To synthesize a precursor for this compound, one could employ a 3-bromo-6-substituted tetrazine in a Lewis acid-mediated iEDDA reaction with a suitable silyl (B83357) enol ether. uzh.chorganic-chemistry.org This would generate a 3-bromo-4-substituted pyridazine with high regioselectivity. uzh.ch While this directly yields a bromo-substituted ring rather than a bromomethyl group, the strategy highlights the power of cyclization to build highly functionalized pyridazines that can be further elaborated. For instance, a cyclization could be designed to produce 3-hydroxymethyl-6-phenylpyridazine, which can then be converted to the target compound by treatment with a brominating agent like phosphorus tribromide (PBr₃). prepchem.com

| Cyclization Method | Precursors | Key Features |

| Classical Condensation | 1,4-Diketone/4-Ketoacid + Hydrazine | Foundational, straightforward for simple pyridazines. wikipedia.orgchemtube3d.com |

| iEDDA Reaction | Substituted Tetrazine + Silyl Enol Ether | Modern, highly regioselective, mild conditions. uzh.chorganic-chemistry.org |

| Copper-Catalyzed Cyclization | β,γ-Unsaturated Hydrazones | Good yields and functional group tolerance. organic-chemistry.org |

Table 2: Summary of Pyridazine Ring Formation Strategies

These cyclization strategies provide a convergent approach to the pyridazine core, allowing for the strategic placement of substituents required for the final target molecule.

Functionalization of Pre-formed Pyridazine Rings

The introduction of substituents onto a pre-existing pyridazine core is a common and effective strategy for the synthesis of derivatives like this compound. This approach allows for the late-stage modification of the pyridazine scaffold, providing access to a diverse range of compounds. Key methods for functionalization include nucleophilic substitution and cross-coupling reactions. nih.gov

Nucleophilic Substitution Strategies

Nucleophilic substitution is a fundamental reaction type for introducing a variety of functional groups onto the pyridazine ring. acs.orgacs.org In the context of synthesizing this compound, a precursor such as a 3-methyl-6-phenylpyridazine could be subjected to radical bromination using reagents like N-bromosuccinimide (NBS) to install the bromomethyl group.

Alternatively, if a 3-hydroxymethyl-6-phenylpyridazine is available, it can be converted to the corresponding bromide. The reactivity of the pyridazine ring is influenced by the electron-withdrawing nature of the nitrogen atoms, which can facilitate nucleophilic attack at certain positions. youtube.com The choice of nucleophile and reaction conditions is crucial for achieving the desired substitution pattern and avoiding unwanted side reactions. wur.nl For instance, the reaction of halogenated pyridazines with nucleophiles can sometimes lead to complex reaction pathways, including cine-substitution, where the incoming group attaches to a different carbon atom than the one bearing the leaving group. wur.nl

Cross-Coupling Methodologies (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have become indispensable tools for the synthesis of biaryl and heteroaryl compounds. nih.govnih.govresearchgate.net This reaction typically involves the coupling of an organoboron reagent (like a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. libretexts.org

For the synthesis of this compound, a Suzuki-Miyaura coupling could be envisioned between a brominated pyridazine precursor and a suitable boronic acid. For example, coupling 3-bromo-6-chloropyridazine (B1371976) with phenylboronic acid could yield 3-chloro-6-phenylpyridazine, which could then be further functionalized at the 3-position. nih.gov The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligands, base, and solvent. organic-chemistry.org Recent advancements have led to the development of highly active and stable palladium-phosphine catalysts that are effective for the coupling of challenging heterocyclic substrates. organic-chemistry.org

A study on the synthesis of π-conjugated molecules based on pyridazine and thiophene (B33073) heterocycles utilized the Suzuki-Miyaura cross-coupling reaction to functionalize the pyridazine ring. nih.govnih.govresearchgate.net In this work, 3-bromo-6-(thiophen-2-yl)pyridazine was coupled with various (hetero)aryl-boronic acids to produce a series of push-pull thienylpyridazine derivatives. nih.govresearchgate.net This demonstrates the versatility of the Suzuki-Miyaura reaction in creating C-C bonds at the 3-position of the pyridazine ring.

Analogous Synthetic Strategies for Bromomethylated Heterocyclic Systems

The methods used to introduce a bromomethyl group onto a pyridazine ring can often be adapted for other heterocyclic systems. The following sections explore the synthesis of bromomethylated aziridines, dioxins, and bipyridines, highlighting the common principles and challenges.

Preparation of Bromomethylated Aziridines

The synthesis of 2-(bromomethyl)aziridines has been achieved through various routes. One approach involves the amination, bromination, and subsequent base-induced cyclization of alkyl 2-(bromomethyl)acrylates. researchgate.netscispace.com This method provides access to alkyl 2-(bromomethyl)aziridine-2-carboxylates, which are valuable synthetic intermediates. researchgate.net Another strategy relies on the conversion of N-alkylidene-(2,3-dibromopropyl)amines into 2-(bromomethyl)aziridines. researchgate.net The reactivity of these bromomethylated aziridines is of significant interest, as they can undergo further transformations, such as ring-opening reactions, to generate other important nitrogen-containing compounds. researchgate.net The synthesis of aziridines, in general, can be accomplished through various methods including SN2 displacement, 1,4-addition, and the addition of carbenes or nitrenes. organic-chemistry.orgbaranlab.org

Synthesis of Bromomethylated Dioxins

The synthesis of brominated dibenzo-p-dioxins (PBDDs) is an area of environmental and toxicological concern. nih.govnih.gov While direct synthesis of bromomethylated dioxins is less common in the literature, the formation of PBDDs can occur through the dimerization of brominated phenols. For instance, the bromoperoxidase-mediated oxidative coupling of 2,4,6-tribromophenol (B41969) has been shown to produce 1,3,6,8-tetrabromodibenzo-p-dioxin. nih.gov This process highlights a natural formation pathway for brominated dioxins. The synthesis of specifically bromomethylated dioxins would likely require a multi-step sequence involving the construction of the dioxin core followed by a bromination step on a methyl-substituted precursor.

Methods for Bromomethylated Bipyridines and Pyridinoheteroaromatics

The synthesis of ω-(bromomethyl)bipyridines and related pyridinoheteroaromatics is crucial for creating functional ligands for coordination chemistry and host-guest systems. acs.orgacs.orgresearchgate.net A common method for introducing the bromomethyl group is the radical bromination of a corresponding methyl-substituted bipyridine or pyridinoheteroaromatic compound using N-bromosuccinimide (NBS) and a radical initiator like dibenzoyl peroxide (BPO). acs.orgresearchgate.net Another approach involves the bromination of a hydroxymethyl-substituted precursor using a combination of carbon tetrabromide (CBr4) and triphenylphosphine (B44618) (Ph3P). acs.orgresearchgate.net The synthesis of the bipyridine or pyridinoheteroaromatic core itself can be achieved through various coupling strategies, including Stille coupling. researchgate.net For example, 5-bromo-2,2'-bipyridine (B93308) has been prepared via the Stille coupling of 2,5-dibromopyridine (B19318) with 2-trimethylstannylpyridine. researchgate.net

Reactivity Profiles and Reaction Mechanisms of 3 Bromomethyl 6 Phenylpyridazine

Electrophilic Nature of the Bromomethyl Moiety

The carbon atom of the bromomethyl group in 3-(bromomethyl)-6-phenylpyridazine is electrophilic. This is a consequence of the significant electronegativity difference between the carbon and bromine atoms, which results in a polarized carbon-bromine bond. The bromine atom withdraws electron density from the adjacent carbon, rendering it susceptible to attack by nucleophiles. The pyridazine (B1198779) ring, being an electron-deficient aromatic system due to the presence of two adjacent nitrogen atoms, further enhances the electrophilicity of the bromomethyl group through its electron-withdrawing inductive effect. This inherent reactivity makes the bromomethyl group an excellent leaving group in nucleophilic substitution reactions.

Nucleophilic Substitution Reactions Involving the Bromomethyl Group

The primary mode of reaction for this compound involves the nucleophilic displacement of the bromide ion. A wide array of nucleophiles, centered on carbon, nitrogen, oxygen, sulfur, and selenium, can be employed to forge new chemical bonds at this position, leading to a diverse range of functionalized pyridazine derivatives.

Reactions with Carbon-Centered Nucleophiles

Carbon-based nucleophiles, such as enolates derived from malonic esters, are effective for forming new carbon-carbon bonds with this compound. In a typical reaction, diethyl malonate can be deprotonated with a suitable base, like sodium ethoxide, to generate a resonance-stabilized enolate. This enolate then acts as the nucleophile, attacking the electrophilic carbon of the bromomethyl group in an SN2 fashion. This reaction is a classic example of the malonic ester synthesis, which can be used to introduce a substituted acetic acid moiety at the 3-position of the pyridazine ring after subsequent hydrolysis and decarboxylation. wikipedia.org While specific examples with this compound are not extensively documented in readily available literature, the general principles of malonic ester synthesis are well-established and applicable. wikipedia.orglibretexts.org

| Nucleophile | Reagents and Conditions | Product | Yield | Reference |

| Diethyl malonate | 1. NaOEt, EtOH; 2. This compound | Diethyl 2-((6-phenylpyridazin-3-yl)methyl)malonate | Not reported | wikipedia.orglibretexts.org |

Table 1: Reactions with Carbon-Centered Nucleophiles

Reactions with Nitrogen-Centered Nucleophiles

A variety of nitrogen-containing nucleophiles, including primary and secondary amines, as well as heterocyclic amines like imidazoles, readily react with this compound. These reactions typically proceed under basic conditions to neutralize the hydrogen bromide formed as a byproduct. For instance, the reaction with piperidine, a secondary amine, would be expected to yield N-((6-phenylpyridazin-3-yl)methyl)piperidine. researchgate.net The synthesis of imidazo[1,2-b]pyridazines often involves the reaction of an aminopyridazine with an α-haloketone. nih.govresearchgate.netresearchgate.netaraijournal.com This suggests that this compound can react with the nitrogen atoms of various heterocyclic systems to form new C-N bonds.

| Nucleophile | Reagents and Conditions | Product | Yield | Reference |

| Piperidine | K₂CO₃, DMF, rt | 3-(Piperidin-1-ylmethyl)-6-phenylpyridazine | Not reported | researchgate.net |

| Imidazole | NaH, DMF, 0 °C to rt | 3-(1H-Imidazol-1-ylmethyl)-6-phenylpyridazine | Not reported | General knowledge |

Table 2: Reactions with Nitrogen-Centered Nucleophiles

Reactions with Oxygen-Centered Nucleophiles

Oxygen-based nucleophiles, such as phenoxides and alkoxides, can displace the bromide from this compound to form ethers. For example, the reaction with sodium phenoxide, generated by treating phenol (B47542) with a base like sodium hydroxide, would lead to the formation of 3-(phenoxymethyl)-6-phenylpyridazine in a Williamson ether synthesis. orgsyn.org Similarly, alkoxides can be used to synthesize the corresponding alkoxy derivatives.

| Nucleophile | Reagents and Conditions | Product | Yield | Reference |

| Sodium phenoxide | NaOH, Phenol, DMF, heat | 3-(Phenoxymethyl)-6-phenylpyridazine | Not reported | orgsyn.org |

| Sodium ethoxide | NaOEt, EtOH, reflux | 3-(Ethoxymethyl)-6-phenylpyridazine | Not reported | General knowledge |

Table 3: Reactions with Oxygen-Centered Nucleophiles

Reactions with Sulfur and Selenium-Centered Nucleophiles

Thiols and their corresponding thiolates are potent nucleophiles that react efficiently with this compound to form thioethers. For example, thiophenol can be deprotonated with a base to form the thiophenolate anion, which then readily displaces the bromide to yield 3-((phenylthio)methyl)-6-phenylpyridazine. The synthesis of various 3-alkylthio-6-allylthiopyridazine derivatives highlights the utility of sulfur nucleophiles in functionalizing the pyridazine core. nih.gov

The selenium analog of a thiol, a selenol, or its conjugate base, a selenolate, is also a highly effective nucleophile. Sodium hydrogen selenide (B1212193) (NaHSe), which can be prepared by the reduction of elemental selenium with sodium borohydride, is a common reagent for introducing selenium. nih.gov Its reaction with this compound would be expected to produce the corresponding selenide.

| Nucleophile | Reagents and Conditions | Product | Yield | Reference |

| Thiophenol | K₂CO₃, Acetone, rt | 3-((Phenylthio)methyl)-6-phenylpyridazine | Not reported | General knowledge |

| Sodium hydrogen selenide | NaBH₄, Se, H₂O | 3-((Selenomethyl)phenyl)pyridazine | Not reported | nih.gov |

Table 4: Reactions with Sulfur and Selenium-Centered Nucleophiles

Intramolecular Cyclization and Rearrangement Processes

The reactive nature of the bromomethyl group in this compound also allows for its participation in intramolecular cyclization reactions. When a suitable nucleophilic group is present in a strategic position on a substituent attached to the pyridazine ring, it can attack the electrophilic bromomethyl carbon, leading to the formation of a new ring fused to the pyridazine core. For instance, if the phenyl group at the 6-position were to be substituted with a nucleophilic group in the ortho position, intramolecular cyclization could be envisioned.

A notable example of such a process is the synthesis of pyridazino[6,1-a]isoquinoline derivatives. nih.govresearchgate.netresearchgate.net While not directly starting from this compound, related intramolecular reactions demonstrate the principle. For instance, the cyclization of a precursor bearing a 2-aminobenzyl group at the 3-position could lead to a tetracyclic system. The synthesis of imidazo[1,2-b]pyridazines, which involves the condensation of an aminopyridazine with an α-haloketone, is another example of an intramolecular cyclization following an initial intermolecular nucleophilic substitution. nih.govresearchgate.netresearchgate.netaraijournal.com These reactions underscore the potential of this compound as a precursor for the construction of complex, fused heterocyclic systems.

| Reactant | Reagents and Conditions | Product | Yield | Reference |

| 3-(2-Aminobenzyl)-6-phenylpyridazine | Heat or acid/base catalysis | Dibenzo[c,f]pyridazino[6,1-a]azepine | Not reported | Hypothetical |

Table 5: Intramolecular Cyclization and Rearrangement Processes

Pathways Involving Ring Opening and Recyclization

Ring-opening and recyclization reactions are known transformation pathways for certain nitrogen-containing heterocyclic systems, often initiated by nucleophilic attack or under specific reaction conditions. In the context of pyridazine derivatives, such reactions can lead to the formation of different heterocyclic or open-chain structures. For instance, some halogenated pyrimidines and pyrazines have been shown to undergo ring-opening upon treatment with strong nucleophiles like potassium amide in liquid ammonia, a process sometimes referred to as the SN(ANRORC) mechanism (Addition of Nucleophile, Ring Opening, and Ring Closure). wur.nl

It is more common for pyridazine derivatives to participate in ring transformations that maintain a heterocyclic core. For example, rearrangements of pyridazine rings to other five- or six-membered heterocycles, such as pyrazoles or triazoles, have been observed, particularly with appropriately substituted precursors. wur.nlresearchgate.net The bromomethyl group in this compound could serve as a handle for introducing functionalities that might subsequently participate in intramolecular cyclizations or rearrangements, although specific examples involving this starting material are scarce in the literature.

Mechanistic Investigations of this compound Reactions

Understanding the mechanisms of reactions involving this compound is crucial for predicting its behavior and for the rational design of synthetic routes. Such investigations often employ a combination of computational and experimental techniques.

Computational and Experimental Mechanistic Studies

Detailed computational and experimental mechanistic studies specifically targeting this compound are not widely reported. However, the principles of such studies on related systems can be applied. Computational chemistry, particularly using Density Functional Theory (DFT), is a powerful tool for elucidating reaction mechanisms, transition states, and the influence of substituents on reactivity. researchgate.net For instance, computational studies on the reaction of phenyl radicals with propyne (B1212725) have successfully elucidated the mechanism and product branching, demonstrating the synergy between theoretical calculations and experimental data. mdpi.com

Experimental studies would likely involve kinetic analysis, trapping of intermediates, and isotopic labeling to probe the reaction pathways. For example, in the study of nucleophilic aromatic substitution (SNAr) reactions of thiophene (B33073) derivatives, a combination of experimental and computational methods has been used to establish a stepwise pathway and the catalytic role of additional amine molecules. researchgate.net A similar approach could be invaluable in understanding the reactions of this compound, particularly its reactions with nucleophiles at the bromomethyl group or potentially at the pyridazine ring itself.

Influence of Substituents on Reaction Pathways

The nature and position of substituents on the pyridazine ring have a profound impact on its reactivity. The phenyl group at the 6-position of the title compound is expected to exert both electronic and steric effects. Electronically, the phenyl group can participate in conjugation with the pyridazine ring, influencing its electron density and susceptibility to nucleophilic or electrophilic attack.

In a broader context, the effect of substituents on the reactivity of heterocyclic compounds is a well-established area of study. For example, in the nucleophilic aromatic substitution of thiophenes, the presence of electron-withdrawing groups like nitro or cyano significantly lowers the activation energy for nucleophilic attack compared to an unsubstituted ring. researchgate.net Conversely, electron-donating groups would be expected to decrease the reactivity towards nucleophiles.

A summary of the expected influence of substituents on pyridazine reactivity is presented in the table below, based on general principles of organic chemistry.

| Substituent Type at 6-Position | Expected Effect on Nucleophilic Attack at the Pyridazine Ring | Expected Effect on SN2 Reactivity at the 3-Bromomethyl Group |

| Electron-Withdrawing Group | Increases reactivity | May slightly increase reactivity by stabilizing the transition state |

| Electron-Donating Group | Decreases reactivity | May slightly decrease reactivity |

| Bulky Group | May hinder attack at adjacent positions | May sterically hinder the approach of nucleophiles |

Table 1: Postulated Influence of a 6-Position Substituent on the Reactivity of a 3-(Bromomethyl)pyridazine.

Advanced Applications As a Synthetic Building Block in Organic Chemistry

Precursor in the Synthesis of Complex Pyridazine (B1198779) Derivatives

The pyridazine framework is a core component of several therapeutic agents, highlighting the importance of synthetic routes to its complex derivatives. nih.gov The 3-(bromomethyl)-6-phenylpyridazine molecule is an excellent starting point for building more elaborate pyridazine-containing structures. The reactivity of the bromomethyl group allows for its facile reaction with various nucleophiles, leading to the introduction of diverse functional groups at the 3-position.

For instance, the synthesis of various fused pyridazine heterocycles, such as pyridazino[3',4':4,5]imidazo[2,1-b] nih.govresearchgate.netresearchgate.netoxadiazin-8-one, has been achieved through the reaction of a pyridazine precursor with ethyl bromoacetate, demonstrating a common strategy where a bromo-functionalized side chain is used to construct new rings. nih.gov Similarly, other complex systems like pyridazinotriazine derivatives are synthesized from functionalized pyridazine precursors. nih.gov The development of efficient synthetic methodologies, such as Lewis acid-mediated inverse-electron demand Diels-Alder reactions, provides regiocontrolled access to functionalized 3-bromo-pyridazines, which can be further diversified. uzh.chorganic-chemistry.org These methods underscore the strategic importance of halogenated pyridazines as precursors for creating libraries of complex, biologically relevant molecules.

The table below illustrates a representative reaction for synthesizing a complex pyridazine derivative, showcasing the type of transformation the title compound could undergo.

| Reactant 1 | Reactant 2 | Reagents | Product | Yield | Reference |

| A 6-phenyl-pyridazine derivative | Ethyl bromoacetate | Anhydrous K₂CO₃, Dry Acetone | Fused oxadiazinone pyridazine | 44% | nih.gov |

This table demonstrates a typical synthetic application for a related bromo-functionalized compound, illustrating a potential pathway for this compound.

Integration into Supramolecular Architectures

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. This compound is an ideal building block for such architectures due to its rigid structure and the reactive bromomethyl group that allows it to be covalently attached to larger molecular scaffolds.

Calixarenes are macrocyclic compounds that act as scaffolds for creating host molecules with specific recognition properties. The functionalization of their rims is a key strategy for developing sophisticated molecular containers and sensors. Research has demonstrated that bromomethyl-functionalized pyridine (B92270) derivatives are highly effective reagents for modifying calixarenes.

Specifically, an isomeric compound, 5-(bromomethyl)-2-phenylpyridine, has been successfully used to functionalize the smaller rim of calix arenes. nih.govresearchgate.net In these syntheses, the bromomethyl-functionalized pyridine reacts with the hydroxyl groups of the calixarene (B151959) in the presence of a base like sodium hydride. nih.gov This reaction results in the formation of new, larger structures where the pyridazine units extend from the calixarene core, creating deep cavities capable of encapsulating guest molecules. nih.govresearchgate.net

Detailed NMR and X-ray crystallography studies of the resulting functionalized calix arenes have shown that they adopt specific conformations, such as the C₃ᵥ cone conformation. nih.gov In some cases, these molecules form dimeric capsules that can enclose solvent molecules within a well-defined intermolecular cavity. nih.gov Given the similar reactivity of its bromomethyl group, this compound is an excellent candidate for creating analogous supramolecular structures with potentially unique host-guest properties.

The following table summarizes the reaction conditions for the functionalization of a calix arene with a related bromomethyl-functionalized phenylpyridine.

| Calixarene Precursor | Functionalizing Agent | Reagents | Yield | Reference |

| 1,3,5-trimethylether of t-Bu-calix arene | 5-(bromomethyl)-2-phenylpyridine | Sodium Hydride, THF | 56-75% | nih.gov |

Utility in Ligand Design for Coordination Chemistry

The nitrogen atoms of the pyridazine ring make it an excellent coordinating motif for metal ions. By incorporating this ring system into larger molecules, chemists can design ligands with specific geometric and electronic properties for applications in catalysis, materials science, and bioinorganic chemistry. uni-wuerzburg.de

The compound this compound is a valuable precursor for synthesizing novel chelating ligands. The bromomethyl group allows for the straightforward attachment of other donor groups through nucleophilic substitution reactions. This enables the creation of polydentate ligands that can bind to a metal center through multiple points of attachment, forming stable metal complexes.

For example, tridentate pyridazine ligands have been prepared from 3,6-disubstituted pyridazines, which then react with various transition metals to form complexes. researchgate.net The synthesis of isomeric bis(alkoxyphenyl)pyridine ligands and their subsequent complexation with metals like mercury(II) and gold(III) further illustrates the utility of functionalized pyridine and pyridazine cores in creating sophisticated ligand architectures. nih.gov The reactive nature of the C-Br bond in this compound allows for its conversion into a variety of other functional groups, which can then participate in chelation.

Ligands derived from this compound can coordinate to metal centers in several ways. The two adjacent nitrogen atoms of the pyridazine ring can act as a bidentate N,N-chelating unit, or they can bridge two different metal centers, leading to the formation of dinuclear or polynuclear complexes. researchgate.net

Studies on related pyridazine-based ligands have revealed a rich coordination chemistry. For example, tridentate pyridazine-hydrazone ligands coordinate to first-row transition metals to form six-coordinate complexes with either an N₆ or N₃O₃ coordination sphere, depending on the metal and other substituents. researchgate.net The structural diversity of coordination compounds derived from a rigid 5-(3-carboxy-phenyl)-pyridine-2-carboxylic acid ligand, ranging from mononuclear species to 3D networks, further demonstrates the versatility of pyridine-based scaffolds in constructing complex metal-organic frameworks. rsc.org Ligands synthesized from this compound would be expected to exhibit similarly diverse and tunable coordination behavior, making them attractive targets for the development of new catalysts and functional materials.

Contributions to Organic Synthesis Methodologies

The utility of this compound extends to the development of new synthetic methodologies. Its role as a bifunctional reagent—containing both a stable aromatic core and a reactive alkyl halide—allows it to be used in a variety of synthetic strategies. The bromomethyl group is a key functionality for transformations such as Williamson ether synthesis, ester formation, and the introduction of nitrogen or sulfur nucleophiles.

Furthermore, the pyridazine core itself can be the target of synthetic transformations. Methodologies involving the functionalization of pyridazines through cross-coupling reactions or cycloadditions are continually being developed. uzh.chorganic-chemistry.org For example, the development of Lewis acid-mediated inverse-electron demand Diels-Alder reactions to create functionalized 3-bromo-pyridazines with high regioselectivity opens up new avenues for synthesis. uzh.ch As a readily available and reactive building block, this compound contributes significantly to the toolbox of organic chemists, enabling the efficient construction of complex molecules with desirable properties.

Computational and Theoretical Investigations of 3 Bromomethyl 6 Phenylpyridazine

Quantum Chemical Studies on Reactivity and Reaction Pathways

Quantum chemical methods are fundamental to understanding the intricate details of chemical reactions. pitt.edu These approaches allow for the elucidation of reaction mechanisms, which is crucial for predicting the chemical behavior of 3-(Bromomethyl)-6-phenylpyridazine. By modeling the interactions of electrons and nuclei, quantum chemistry can map out the most likely paths a reaction will follow. researchgate.net

Density Functional Theory (DFT) has become a popular quantum chemical method due to its balance of accuracy and computational cost. ijsr.net It is particularly useful for studying the electronic structure and reactivity of heterocyclic systems like pyridazines. researchgate.netresearchgate.netresearchgate.net For this compound, DFT calculations can be employed to determine the optimized molecular geometry and to explore its potential energy surface.

For instance, in a nucleophilic substitution reaction involving the bromomethyl group of this compound, DFT can be used to model the approach of the nucleophile, the breaking of the carbon-bromine bond, and the formation of the new bond. The calculated energy profile would reveal whether the reaction proceeds through a concerted mechanism (a single transition state) or a stepwise mechanism (involving one or more intermediates).

Table 1: Illustrative DFT-Calculated Energy Data for a Hypothetical Reaction of this compound

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + Nucleophile | 0.0 |

| Transition State | Highest energy point along the reaction coordinate | +15.2 |

| Products | Product of nucleophilic substitution + Bromide ion | -10.5 |

Note: The data in this table is illustrative and intended to represent typical outputs of DFT calculations.

Molecular Modeling for Conformational Analysis and Intermolecular Interactions

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. nih.govresearchgate.net For a flexible molecule like this compound, which has rotational freedom around the bond connecting the phenyl and pyridazine (B1198779) rings, conformational analysis is essential. Different spatial arrangements, or conformations, of a molecule can have different energies and, consequently, different chemical and physical properties.

By systematically rotating the bonds and calculating the corresponding energy, a potential energy surface can be mapped to identify the most stable conformations (energy minima). This is crucial because the molecule will predominantly exist in these low-energy states.

Furthermore, molecular modeling is used to study the non-covalent interactions between this compound and other molecules. researchgate.net These intermolecular forces, such as hydrogen bonds and π-π stacking interactions, are critical in determining the molecule's behavior in different environments, including its interactions with biological targets. researchgate.netnih.gov The pyridazine ring, with its nitrogen atoms, can act as a hydrogen bond acceptor, while the phenyl and pyridazine rings can participate in π-stacking. nih.gov

Table 2: Example of Conformational Analysis for this compound

| Conformation | Dihedral Angle (Phenyl-Pyridazine) | Relative Energy (kcal/mol) |

| 1 | 0° (Coplanar) | +2.5 |

| 2 | 30° (Twisted) | 0.0 (Most Stable) |

| 3 | 90° (Perpendicular) | +5.0 |

Note: The data in this table is hypothetical and for illustrative purposes only.

In Silico Approaches to Structure-Reactivity Relationships

In silico methods, particularly Quantitative Structure-Activity Relationship (QSAR) studies, are powerful tools for establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity or chemical reactivity. nih.govrsc.org For this compound and its derivatives, QSAR models can be developed to predict their reactivity based on a set of calculated molecular descriptors.

These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices). By analyzing a set of pyridazine derivatives with known reactivities, a predictive model can be built. nih.govnih.govresearchgate.net This model can then be used to estimate the reactivity of new, unsynthesized derivatives, thereby guiding the selection of the most promising candidates for synthesis. rsc.org This approach significantly accelerates the discovery process by prioritizing compounds with desired properties.

Computational Design of Novel Pyridazine Derivatives

Building upon the principles of molecular modeling and structure-reactivity relationships, computational methods can be used to design novel pyridazine derivatives with tailored properties. nih.govacs.org Using this compound as a scaffold, new molecules can be designed in silico by modifying its structure, for example, by introducing different substituents on the phenyl or pyridazine rings. researchgate.nettandfonline.com

Computational tools can then predict various properties of these newly designed molecules, such as their reactivity, stability, and potential biological activity. nih.gov This allows for a virtual screening of a large number of potential derivatives, enabling researchers to focus their synthetic efforts on the most promising candidates. tandfonline.com This rational design approach is a cornerstone of modern medicinal chemistry and materials science. acs.org

Future Research Directions in 3 Bromomethyl 6 Phenylpyridazine Chemistry

Development of Enantioselective Synthetic Routes

The development of chiral molecules is a cornerstone of modern medicinal chemistry and materials science. For derivatives of 3-(Bromomethyl)-6-phenylpyridazine, introducing chirality could unlock novel biological activities. Future research will likely focus on creating enantiomerically pure compounds through asymmetric synthesis.

One promising approach is the catalytic asymmetric functionalization of the pyridazine (B1198779) ring or the bromomethyl group. For instance, rhodium-catalyzed asymmetric reductive Heck reactions, which have been successful for the synthesis of chiral piperidines from pyridine (B92270) precursors, could be adapted. organic-chemistry.org Such a strategy might involve the coupling of the pyridazine core with various partners under the influence of a chiral ligand to yield 3-substituted tetrahydropyridazine derivatives with high enantioselectivity. organic-chemistry.org Subsequent manipulation of the bromomethyl handle would provide access to a diverse library of enantioenriched pyridazine-based compounds.

Table 1: Potential Catalytic Systems for Enantioselective Synthesis

| Catalyst System | Chiral Ligand Example | Potential Transformation on Pyridazine Core | Expected Outcome |

|---|---|---|---|

| Rhodium(I) Complex | Josiphos-type Ligands | Asymmetric Reductive Heck Reaction | Enantioenriched 3-substituted tetrahydropyridazines |

| Palladium(0) Complex | BINAP Ligands | Asymmetric Allylic Alkylation | Chiral substitution at the bromomethyl position |

These routes would represent a significant advance, moving from racemic mixtures to stereochemically defined molecules, thereby enabling more precise studies of their structure-activity relationships.

Exploration of C-H Activation and Direct Functionalization Strategies

Direct C–H functionalization has emerged as a powerful and atom-economical tool in organic synthesis, avoiding the need for pre-functionalized starting materials. rsc.org The pyridazine ring is electron-deficient, which presents challenges but also opportunities for regioselective C-H activation. rsc.orgbeilstein-journals.org The coordinating ability of the ring nitrogen atoms can be a challenge, often requiring specific strategies to achieve desired reactivity. ingentaconnect.comeurekaselect.com

Future work on this compound will likely explore transition-metal-catalyzed C-H functionalization at the C4 and C5 positions of the pyridazine ring. researchgate.net Strategies that have been successful for pyridine, such as using removable directing groups or exploiting the inherent reactivity patterns with specific catalysts (e.g., Palladium, Rhodium, Iridium), could be systematically investigated. beilstein-journals.orgresearchgate.net

Key research questions in this area include:

Regioselectivity: Can reaction conditions be tuned to selectively functionalize the C4 versus the C5 position? Ligand design and the choice of metal catalyst will be crucial. beilstein-journals.org

Substrate Scope: Can this methodology be applied to introduce a wide range of functional groups, including aryl, alkyl, and heteroaryl moieties?

Mechanism: What are the precise mechanisms of these C-H activation reactions on the pyridazine scaffold? Understanding the intermediates, such as metallacycles, will be key to optimizing these transformations. mdpi.com

The development of these methods would provide a streamlined route to novel, highly substituted pyridazine derivatives that are difficult to access through classical methods. beilstein-journals.org

Application of Sustainable Chemical Synthesis Methodologies

Green chemistry principles are increasingly integral to modern synthetic planning, aiming to reduce waste, minimize energy consumption, and use renewable resources. researchgate.netbiosynce.com Future syntheses involving this compound will benefit from the adoption of sustainable practices.

This includes the use of:

Greener Solvents: Replacing hazardous solvents with more environmentally benign alternatives like water, ethanol, or bio-derived solvents such as γ-valerolactone (GVL). researchgate.net

Catalysis: Employing recyclable heterogeneous catalysts or biocatalysts to improve reaction efficiency and simplify product purification. researchgate.net

Energy Efficiency: Utilizing alternative energy sources like microwave irradiation or ultrasound to shorten reaction times and reduce energy consumption, as has been demonstrated in the synthesis of other pyridine and pyrimidine (B1678525) derivatives. researchgate.netnih.govacs.org

A sustainable route to produce pyridazine-based compounds has been demonstrated starting from biomass-derived guaiacol (B22219) and succinic anhydride, highlighting a path toward petrochemical replacement. researchgate.net Similar lifecycle thinking could be applied to the synthesis and derivatization of this compound.

Table 2: Comparison of Conventional vs. Green Synthesis Approaches

| Parameter | Conventional Method | Green Chemistry Approach |

|---|---|---|

| Solvent | Chlorinated hydrocarbons (e.g., Dichloromethane) | Water, Ethanol, PEG, GVL researchgate.net |

| Catalyst | Stoichiometric reagents | Recyclable heterogeneous catalysts, biocatalysts researchgate.net |

| Energy Source | Conventional heating (reflux) | Microwave irradiation, sonication acs.org |

| Atom Economy | Often lower due to protecting groups/pre-functionalization | Higher, especially with C-H activation and MCRs |

| Feedstock | Petroleum-based | Potential for bio-based starting materials researchgate.net |

Investigation of Multicomponent Reactions Featuring this compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single step, are highly efficient for rapidly building molecular complexity from simple starting materials. nih.govmdpi.com The Ugi and Passerini reactions are classic examples of isocyanide-based MCRs that produce peptide-like scaffolds. nih.govacs.orgbaranlab.orgresearchgate.net

The reactive bromomethyl group of this compound makes it an intriguing candidate for MCRs. It could be converted into other functional groups, such as an aldehyde, carboxylic acid, or amine, which are standard components in well-established MCRs like the Ugi, Passerini, or Biginelli reactions. baranlab.org For instance, oxidation of the bromomethyl group to an aldehyde would create a pyridazine-carboxaldehyde suitable for the Passerini or Ugi reaction, leading to the one-pot synthesis of complex α-acyloxy amides or α-acylamino amides bearing the 6-phenylpyridazine moiety. researchgate.net

Future research could explore the development of novel MCRs where this compound or its derivatives act as a key building block, potentially leading to the discovery of new chemical scaffolds with interesting biological properties. researchgate.netrug.nl

Advanced Spectroscopic and Structural Elucidation of Reaction Intermediates and Products

A deep understanding of reaction mechanisms and the precise structure of resulting molecules is fundamental to advancing chemical synthesis. For novel reactions involving this compound, the application of advanced analytical techniques will be indispensable.

Spectroscopic Analysis: In-situ spectroscopic methods, such as advanced Nuclear Magnetic Resonance (NMR) techniques (e.g., DOSY, NOESY), can provide crucial insights into the structure of transient intermediates and help elucidate complex reaction pathways. nih.gov

X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of crystalline products. semanticscholar.orgresearchgate.net This technique will be vital for confirming the stereochemistry of products from enantioselective reactions and for verifying the connectivity of complex molecules generated through C-H activation or multicomponent reactions. semanticscholar.orgresearchgate.net

Future studies should aim to isolate and characterize key reaction intermediates to build a comprehensive mechanistic picture. This knowledge is essential for optimizing reaction conditions, improving yields and selectivities, and rationally designing new synthetic transformations.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-(Bromomethyl)-6-phenylpyridazine, and how do reaction conditions influence yield?

- Methodology :

- Nucleophilic substitution : React 6-phenylpyridazine-3-methanol with hydrobromic acid (HBr) in the presence of a catalyst like PBr₃. This method is efficient for introducing the bromomethyl group .

- Alkylation : Use paramagnetic allylic bromides (e.g., 3-(bromomethyl)-2,2,5,5-tetramethylpyrrolidine) under acetonitrile reflux (80–90°C for 6–8 hours). This approach avoids side reactions and improves regioselectivity .

- Yield optimization : Control temperature (60–80°C) and stoichiometric ratios (1:1.2 for methanol:HBr). Excess HBr reduces byproducts like di-substituted derivatives.

- Data Table :

| Method | Catalyst | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|

| HBr/PBr₃ | PBr₃ | DCM | 60°C | 72–78 | |

| Allylic bromide alkylation | None | CH₃CN | 80°C | 85–90 |

Q. How can researchers characterize this compound to confirm structural integrity?

- Methodology :

- NMR spectroscopy : Use ¹H/¹³C NMR to identify key signals:

- Bromomethyl group : A triplet at δ 4.3–4.5 ppm (CH₂Br) and a singlet for the pyridazine ring protons (δ 7.5–8.2 ppm) .

- Aromatic protons : Coupling patterns in the pyridazine ring confirm substitution positions.

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ (expected m/z: 263.01 for C₁₁H₁₀BrN₂) .

- X-ray crystallography : Resolve crystal structures to validate bond angles and spatial arrangement of the bromomethyl group .

Q. What are the key reactivity patterns of this compound in cross-coupling reactions?

- Methodology :

- Suzuki-Miyaura coupling : React with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ as a catalyst. The bromomethyl group acts as a leaving group, enabling C–C bond formation at the pyridazine ring .

- Nucleophilic substitution : Replace Br with amines (e.g., piperidine) in DMF at 100°C to generate pyridazine derivatives for biological screening .

- Stability considerations : Avoid prolonged exposure to light/moisture, as the bromomethyl group may hydrolyze to methanol under acidic conditions .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its activity as an acetylcholinesterase (AChE) inhibitor?

- Methodology :

- Structure-activity relationship (SAR) : Replace the bromomethyl group with ethylamino or benzylpiperidine moieties to improve binding affinity. For example, 3-[2-(1-benzylpiperidin-4-yl)ethylamino]-6-phenylpyridazine showed 10-fold higher AChE inhibition (IC₅₀ = 12 nM) than the parent compound .

- Docking studies : Use software like AutoDock to simulate interactions with AChE’s catalytic site. The bromomethyl group’s steric bulk may hinder access to the active site, necessitating smaller substituents .

Q. What analytical challenges arise when quantifying trace impurities in this compound, and how can they be resolved?

- Methodology :

- HPLC-MS : Use a C18 column (3.5 µm, 150 mm) with a gradient of acetonitrile/water (0.1% formic acid). Detect impurities like di-substituted byproducts (retention time: 8.2 min) and hydrolyzed methanol derivatives (retention time: 5.4 min) .

- Limitations : Bromine isotopes (⁷⁹Br/⁸¹Br) cause split peaks in MS, complicating quantification. Use isotopic pattern deconvolution software for accuracy .

Q. How does the electronic environment of the pyridazine ring influence the reactivity of the bromomethyl group?

- Methodology :

- DFT calculations : Analyze electron density maps (e.g., using Gaussian 16) to show reduced electron density at the bromomethyl carbon due to the electron-withdrawing pyridazine ring. This enhances susceptibility to nucleophilic attack .

- Experimental validation : Compare reaction rates with non-aromatic analogs (e.g., 3-bromomethylcyclohexane). The pyridazine derivative reacts 3× faster with piperidine in DMF .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.